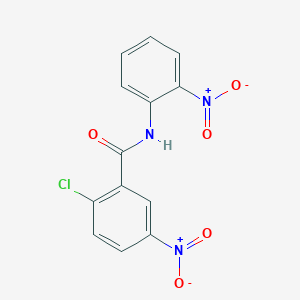
2-chloro-5-nitro-N-(2-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-nitro-N-(2-nitrophenyl)benzamide is an organic compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes both chloro and nitro functional groups attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-(2-nitrophenyl)benzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
2-chloro-5-nitro-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, solvents like ethanol or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 2-Amino-5-nitro-N-(2-nitro-phenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Corresponding nitroso or nitro derivatives.
科学研究应用
2-chloro-5-nitro-N-(2-nitrophenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-chloro-5-nitro-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), leading to the modulation of lipid metabolism and inflammatory responses. The compound binds to the receptor, inhibiting its activity and thereby affecting the expression of target genes involved in these pathways .
相似化合物的比较
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Shares the chloro and nitro functional groups but lacks the benzamide moiety.
2-Chloro-5-nitro-N-phenylbenzamide: Similar structure but without the additional nitro group on the phenyl ring.
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide: Contains additional substituents that modify its chemical properties
Uniqueness
2-chloro-5-nitro-N-(2-nitrophenyl)benzamide is unique due to the presence of both chloro and nitro groups on the benzamide core, which imparts distinct reactivity and potential for diverse applications. Its ability to act as a PPARγ antagonist further distinguishes it from other similar compounds .
属性
分子式 |
C13H8ClN3O5 |
|---|---|
分子量 |
321.67 g/mol |
IUPAC 名称 |
2-chloro-5-nitro-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8ClN3O5/c14-10-6-5-8(16(19)20)7-9(10)13(18)15-11-3-1-2-4-12(11)17(21)22/h1-7H,(H,15,18) |
InChI 键 |
RGTDUFUFNBSWRG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


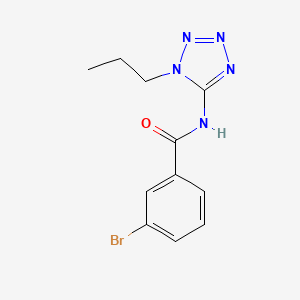
![1-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one](/img/structure/B8739017.png)
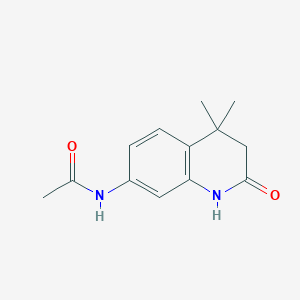
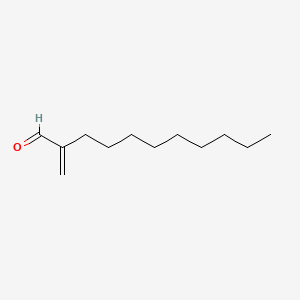
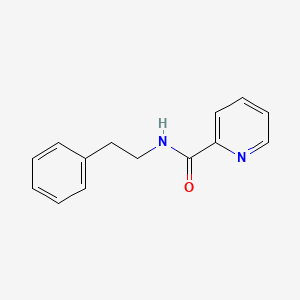
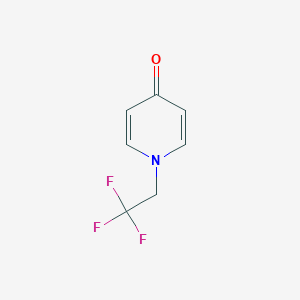
![5-((Benzyloxy)methyl)-1H-thieno[3,2-c]pyrazole](/img/structure/B8739052.png)
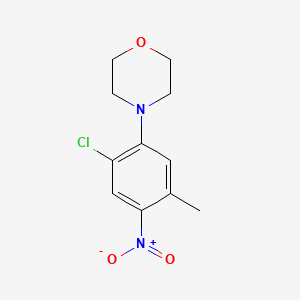
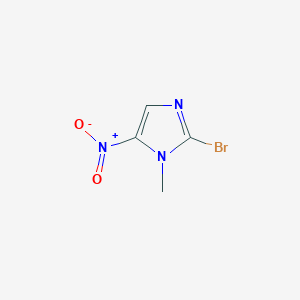

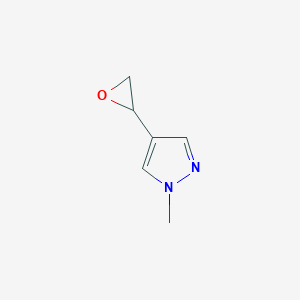
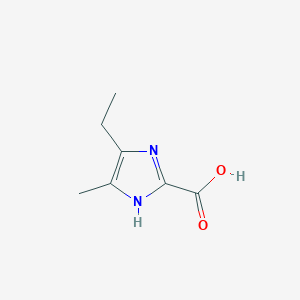
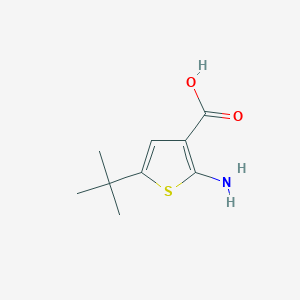
![Tert-butyl 4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8739114.png)
